molecular formula C11H17NO4 B1332853 Boc-(S)-3-Amino-5-hexynoic acid CAS No. 270596-47-9

Boc-(S)-3-Amino-5-hexynoic acid

Cat. No.: B1332853
CAS No.: 270596-47-9
M. Wt: 227.26 g/mol
InChI Key: QZRLAJLEZVWLOV-QMMMGPOBSA-N
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Description

Boc-(S)-3-Amino-5-hexynoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its unique structure, which includes an alkyne group, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-5-hexynoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions, either at room temperature or with slight heating.

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-5-hexynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes .

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-5-hexynoic acid involves the reactivity of its functional groups. The Boc group protects the amino functionality, allowing selective reactions at the alkyne group. Upon deprotection, the amino group can participate in further reactions, such as forming peptide bonds or interacting with enzyme active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(S)-3-Amino-5-hexynoic acid is unique due to its specific alkyne chain length and the use of the Boc protecting group, which provides stability and selectivity in synthetic applications. The presence of the alkyne group allows for versatile chemical transformations, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRLAJLEZVWLOV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-47-9
Record name (S)-3-(Boc-amino)-5-hexynoic acid
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